molecular formula C22H26N2O7 B12811535 (4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate

(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate

Cat. No.: B12811535
M. Wt: 430.5 g/mol
InChI Key: NSZFIOJKHRFXHS-HNAYVOBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-O-benzyl-L-threonine p-nitrophenyl ester: is a derivative of the amino acid threonine. It is commonly used as a building block in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and a p-nitrophenyl ester group, which makes it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-L-threonine p-nitrophenyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The process generally includes the following steps:

Industrial Production Methods: Industrial production of Boc-O-benzyl-L-threonine p-nitrophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-O-benzyl-L-threonine p-nitrophenyl ester is widely used in the synthesis of peptides and proteins. It serves as a key intermediate in the solid-phase peptide synthesis (SPPS) method, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: Boc-O-benzyl-L-threonine p-nitrophenyl ester is utilized in the synthesis of peptide drugs, which are used to treat various diseases such as cancer, diabetes, and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-threonine p-nitrophenyl ester involves its role as a building block in peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. The Boc and benzyl protecting groups ensure the stability of the intermediate during the synthesis process .

Comparison with Similar Compounds

Uniqueness: Boc-O-benzyl-L-threonine p-nitrophenyl ester is unique due to its combination of protecting groups and the p-nitrophenyl ester group, which provides enhanced stability and reactivity in peptide synthesis. This makes it a preferred choice for the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate

InChI

InChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m0/s1

InChI Key

NSZFIOJKHRFXHS-HNAYVOBHSA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2

Canonical SMILES

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.